7-Amino-5-(2-chloro-6-fluorophenyl)-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Description
7-amino-5-(2-chloro-6-fluorophenyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.
Properties
Molecular Formula |
C12H8ClFN6 |
|---|---|
Molecular Weight |
290.68 g/mol |
IUPAC Name |
7-amino-5-(2-chloro-6-fluorophenyl)-4,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C12H8ClFN6/c13-7-2-1-3-8(14)9(7)10-6(4-15)11(16)20-12(19-10)17-5-18-20/h1-3,5,10H,16H2,(H,17,18,19) |
InChI Key |
GZLUIUFCASYGEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2C(=C(N3C(=NC=N3)N2)N)C#N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-5-(2-chloro-6-fluorophenyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile typically involves the cyclization of 1,2,4-triazol-5-amine with ethyl 4-chloro-3-oxobutanoate in acetic acid. This reaction produces an intermediate compound, which is then converted to the target compound using phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for this compound may involve the use of environmentally friendly catalysts and solvent-free conditions to enhance yield and reduce environmental impact. For example, dicationic molten salts based on tropine have been used as active catalysts in the synthesis of similar triazolopyrimidine derivatives .
Chemical Reactions Analysis
Types of Reactions
7-amino-5-(2-chloro-6-fluorophenyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acetic acid, phosphorus oxychloride, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
7-amino-5-(2-chloro-6-fluorophenyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-amino-5-(2-chloro-6-fluorophenyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT. This inhibition results in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyrimidine derivatives such as:
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
Uniqueness
What sets 7-amino-5-(2-chloro-6-fluorophenyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile apart is its unique combination of functional groups, which confer specific pharmacological properties and make it a valuable compound for drug development and other scientific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
